7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Lipophilicity Drug design ADME prediction

7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 120934-09-0) is a fluorinated benzodioxin heterocycle bearing a primary amine at the 6-position and a fluorine substituent at the 7-position of the fused 1,4-dioxin ring system. With a molecular formula C₈H₈FNO₂ and molecular weight 169.15 g/mol, it belongs to the 2,3-dihydrobenzo[1,4]dioxin family and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B12521550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)F)N
InChIInChI=1S/C8H8FNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
InChIKeyHOIZSLWHESBISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Structural Identity and Procurement-Relevant Baseline


7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 120934-09-0) is a fluorinated benzodioxin heterocycle bearing a primary amine at the 6-position and a fluorine substituent at the 7-position of the fused 1,4-dioxin ring system. With a molecular formula C₈H₈FNO₂ and molecular weight 169.15 g/mol, it belongs to the 2,3-dihydrobenzo[1,4]dioxin family and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research [1]. The compound is commercially available from multiple suppliers at standard purities of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC . Unlike many other benzodioxin building blocks, the specific 6-amino-7-fluoro substitution pattern provides a unique handle for regioselective derivatization in drug candidate synthesis.

Why 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine Cannot Be Substituted by In-Class Analogs Without Revalidation


Within the 2,3-dihydrobenzo[b][1,4]dioxin-amine family, compounds differ in both the position of the amine group (5- vs 6- vs 7-) and the presence, position, and identity of halogen substituents. These variations produce distinct lipophilicity, electronic, and steric profiles that directly influence downstream reactivity, target binding, and pharmacokinetic properties. For instance, the 6-amino-7-fluoro substitution pattern yields a calculated logP of 1.316 [1], whereas the non-fluorinated 6-amino analog (CAS 22013-33-8) exhibits a higher logP of approximately 1.62 . This ΔlogP of roughly -0.3 units reflects the polarizing effect of the C7 fluorine, which can alter membrane permeability and metabolic stability in final drug candidates. The regioisomeric 5-amino-7-fluoro variant (CAS 698985-54-5) presents a different hydrogen-bonding donor/acceptor geometry , making the vectors for subsequent functionalization incompatible with those of the 6-amino isomer. Substituting one analog for another without re-optimizing synthetic routes and biological assays therefore carries a high risk of failed coupling reactions, altered SAR, and irreproducible biological results.

Quantitative Differentiation Evidence for 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine Versus Closest Analogs


Fluorine-Induced Lipophilicity Reduction: logP 1.316 vs 1.621 for the Non-Fluorinated 6-Amino Analog

The 7-fluoro substituent on 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine reduces the calculated partition coefficient (logP) compared to the non-fluorinated 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. The target compound has a ZINC-predicted logP of 1.316 [1], while the non-fluorinated analog (CAS 22013-33-8) has a reported logP of 1.621 . This represents a logP decrease of approximately 0.305 units, consistent with the established electron-withdrawing and polar effects of aromatic fluorine substitution.

Lipophilicity Drug design ADME prediction

Regiochemical Differentiation: 6-Amine Substitution Pattern vs 5-Amine Regioisomer

7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine positions the primary amine at C6, adjacent to the C7 fluorine on the benzodioxin ring. The regioisomeric 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine (CAS 698985-54-5) carries the amine at C5, which is ortho to the dioxin oxygen rather than meta. This positional difference alters the electronic environment of the amine: in the 6-amine, the NH₂ group experiences the electron-withdrawing inductive effect of the ortho fluorine, lowering its pKa and nucleophilicity relative to the 5-amine isomer where the fluorine is para to the amine [1]. The 6-amine-7-fluoro arrangement provides a unique vector angle for amide bond formation or reductive amination that is geometrically distinct from the 5-amine isomer .

Regioselectivity Synthetic chemistry Fragment-based drug design

Vendor Batch-Level Characterization: 95% Purity with Multi-Technique QC Documentation

Bidepharm supplies 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine at a standard purity of 95% and provides batch-specific quality control data including NMR, HPLC, and GC . This multi-technique characterization exceeds the typical single-method QC offered by many catalog suppliers for niche heterocyclic building blocks. In comparison, the non-fluorinated analog (CAS 22013-33-8) is available at 96% purity from Bidepharm with similar QC documentation , while the 5-amine regioisomer is offered at 98% purity as its hydrochloride salt , introducing an additional free-basing step for those requiring the free amine.

Quality control Procurement Analytical chemistry

Ortho-Fluoro Aniline Motif: Predicted Metabolic and Electronic Differentiation from Non-Halogenated and Chlorinated Analogs

The 6-amino-7-fluoro substitution pattern creates an ortho-fluoroaniline substructure within the benzodioxin scaffold. This motif is known to enhance metabolic stability relative to non-halogenated anilines by reducing susceptibility to CYP450-mediated N-oxidation and ring hydroxylation [1]. While direct metabolic stability data for this specific compound are not publicly available, the class-level effect of ortho-fluorination on aniline metabolic stability is well-documented: fluoroanilines typically exhibit 2- to 10-fold longer microsomal half-lives compared to their non-fluorinated counterparts depending on the specific CYP isoform profile [1]. The C7 fluorine also exerts an electron-withdrawing effect that reduces the amine pKa by approximately 0.5–1.0 units relative to the non-fluorinated 6-amino-benzodioxin, decreasing protonation at physiological pH and potentially improving passive membrane permeability [2].

Metabolic stability Medicinal chemistry Fluorine chemistry

Defined Application Scenarios Where 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine Demonstrates Fit-for-Purpose Advantages


Fragment-Based Lead Generation Requiring a Low-logP, Fluorinated Benzodioxin Amine Fragment

In fragment-based drug discovery (FBDD), fragments with logP < 2 and a single synthetic handle are preferred for initial library screening. With a calculated logP of 1.316 [Section 3, Evidence Item 1], a single primary amine for rapid elaboration, and a fluorine atom that provides a ¹⁹F NMR handle for binding assays, this compound meets key FBDD fragment criteria. Compared to the non-fluorinated analog (logP 1.62), the reduced lipophilicity of the 7-fluoro derivative supports higher aqueous solubility in biochemical assay buffers, reducing the risk of false negatives from compound aggregation.

Synthesis of 6-Amido-7-fluoro-benzodioxin Derivatives via Acylation of the Primary Amine

The C6 primary amine is the sole nucleophilic site on the scaffold, enabling clean acylation, sulfonylation, or reductive amination without competing side reactions at other positions. The ortho-fluorine electronically modulates amine reactivity, potentially providing more controlled acylation kinetics compared to the non-fluorinated analog. This scenario is directly supported by the regiochemical differentiation evidence in Section 3, Evidence Item 2, which establishes that the 6-amine-7-fluoro arrangement defines a unique vector for amide bond formation that is geometrically and electronically distinct from 5-amine regioisomers.

Medicinal Chemistry Optimization of Metabolic Stability in Aniline-Containing Lead Series

When an unsubstituted benzodioxin-6-amine lead compound exhibits rapid oxidative metabolism, replacement with the 7-fluoro analog provides a strategic fluorination that, based on class-level fluoroaniline SAR (Section 3, Evidence Item 4), is expected to reduce CYP-mediated N-oxidation and ring hydroxylation. The free base form supplied at 95% purity (Section 3, Evidence Item 3) avoids the additional salt-breaking step required for the hydrochloride salt form of the 5-amine regioisomer, streamlining the parallel synthesis workflow.

Building Block Procurement for Parallel Library Synthesis Requiring Regiospecific Amine Functionalization

For medicinal chemistry groups constructing focused libraries of benzodioxin-based analogs, the 6-amino-7-fluoro substitution pattern defines a specific structure-activity relationship (SAR) vector that cannot be accessed using the 5-amino-7-fluoro isomer (CAS 698985-54-5) or the non-fluorinated 6-amino scaffold. The availability of batch-specific QC documentation (NMR, HPLC, GC) from major suppliers provides the analytical traceability required for publication-quality SAR tables and patent filings, directly addressing procurement risk as evidenced in Section 3, Evidence Item 3.

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